Ethyl 3-fluoro-2-oxopropanoate
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Overview
Description
Ethyl 3-fluoro-2-oxopropanoate is an organic compound with the molecular formula C₅H₇FO₃ It is a fluorinated derivative of ethyl pyruvate, characterized by the presence of a fluorine atom at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-2-oxopropanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl pyruvate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of ethyl pyruvate in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. For example, the reaction can be carried out in a tubular reactor with a catalyst such as anion exchange resin, which facilitates the fluorination process while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or methanol.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ether.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed:
- Substituted derivatives (e.g., amines, thiols)
- Alcohols
- Carboxylic acids
Scientific Research Applications
Ethyl 3-fluoro-2-oxopropanoate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving fluorinated intermediates.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-oxopropanoate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. In biological systems, the compound can inhibit enzymes by mimicking natural substrates, thereby interfering with metabolic pathways. For example, it may inhibit the activity of enzymes involved in glycolysis or other metabolic processes by forming stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
Ethyl 3-fluoro-2-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-3-oxopropanoate: Similar in structure but with the fluorine atom at a different position, leading to distinct reactivity and applications.
Ethyl 3,3,3-trifluoro-2-oxopropanoate: Contains three fluorine atoms, resulting in different chemical properties and uses.
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate: A more complex derivative with additional functional groups, used in specialized synthetic applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-fluoro-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZVUWRQYOJFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760-10-1 |
Source
|
Record name | Ethyl 3-fluoro-2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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